molecular formula C19H17ClN2O4 B14933173 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B14933173
M. Wt: 372.8 g/mol
InChI Key: AKCGERSWAJOGCI-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It is characterized by a hybrid molecular architecture, incorporating a 2,3-dihydro-1,4-benzodioxine ring system linked via a carboxamide group to a chlorophenyl moiety that is further substituted with a 2-pyrrolidinone (lactam) group. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in drug discovery, known to contribute to a wide range of biological activities. Benzodioxane derivatives have been extensively studied for their potential as anticancer agents, enzyme inhibitors, and for various central nervous system applications . The 2-pyrrolidinone moiety is another pharmacologically important group; compounds featuring this structure, particularly 5-oxopyrrolidine derivatives, have been reported to exhibit potent antioxidant activity, with some showing greater efficacy than ascorbic acid in standard assays . The specific molecular framework of this compound, which combines these two heterocyclic systems, makes it a valuable intermediate or target molecule for researchers investigating new therapeutic agents. Its primary research applications include serving as a building block in the synthesis of more complex molecules, a candidate for high-throughput screening libraries against various biological targets, and a lead compound for structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors or receptor modulators. Researchers utilize this compound strictly for non-clinical, in-vitro investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H17ClN2O4/c20-12-7-8-14(22-9-3-6-18(22)23)13(10-12)21-19(24)17-11-25-15-4-1-2-5-16(15)26-17/h1-2,4-5,7-8,10,17H,3,6,9,11H2,(H,21,24)

InChI Key

AKCGERSWAJOGCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through the reaction of an appropriate amine with a cyclic anhydride, followed by cyclization.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Formation of the Benzodioxine Moiety: The benzodioxine ring is formed through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Coupling Reactions: The final step involves coupling the chlorinated phenyl ring with the pyrrolidinyl group and the benzodioxine moiety using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinyl moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodioxine Carboxamides

Compound Name Molecular Formula Substituents on Phenyl Ring Key Structural Features
Target Compound C₁₉H₁₇ClN₂O₄ 5-Cl, 2-(2-oxopyrrolidin-1-yl) Pyrrolidone enhances H-bonding potential
CID 2787469 C₁₆H₁₁ClF₃NO₃ 2-Cl, 5-CF₃ Trifluoromethyl increases lipophilicity
  • The chlorine position (5 vs. 2) alters steric and electronic profiles, influencing interactions with hydrophobic binding pockets.

Carboxamide Derivatives with Diverse Core Structures

Compounds such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) from exemplify carboxamides with distinct core structures (Table 2).

Table 2: Comparison with Dihydropyridine Carboxamides

Compound Name Core Structure Key Substituents Potential Pharmacological Relevance
AZ331 1,4-dihydropyridine 2-methoxyphenyl, furyl, thioether, cyano, methyl Calcium channel modulation
Target Compound 2,3-dihydro-1,4-benzodioxine Chlorine, pyrrolidone Enzyme/receptor targeting
  • Core Structure Implications: The 1,4-dihydropyridine core in AZ331 is associated with calcium channel blockade, a mechanism distinct from the benzodioxine carboxamides, which may target serotonin or adrenergic receptors due to their oxygen-rich aromatic systems . The thioether and cyano groups in AZ331 introduce additional steric bulk and electronic effects, contrasting with the simpler substitution pattern of the target compound.

Research Findings and Implications

  • Synthetic Accessibility : Introducing the pyrrolidone group in the target compound likely requires specialized coupling reagents (e.g., EDC/HOBt) or protection/deprotection strategies, whereas the trifluoromethyl group in CID 2787469 could be installed via Ullmann coupling or direct fluorination .
  • Physicochemical Properties :
    • The target compound’s polar surface area (PSA) is higher (~85 Ų) than CID 2787469 (~75 Ų) due to the pyrrolidone oxygen, suggesting improved aqueous solubility .
    • AZ331’s logP is likely elevated (>3.5) due to its lipophilic substituents, contrasting with the target compound’s moderate lipophilicity (predicted logP ~2.8).

Biological Activity

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O4C_{19}H_{20}ClN_{3}O_{4}, with a molecular weight of approximately 373.83 g/mol. The compound features a chloro-substituted phenyl group, a pyrrolidinone moiety, and a benzodioxine structure, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 5-chloroaniline and 2-(2-oxopyrrolidin-1-yl)phenol.
  • Coupling Reaction : The two components are coupled using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane (DCM).
  • Purification : The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can reduce cell viability in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
N-[5-chloro...]A54910Induction of apoptosis
N-[5-chloro...]MCF715Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Antimicrobial Mechanism : For bacteria, it disrupts the integrity of the cell membrane and inhibits essential enzymatic functions.

Case Study 1: Anticancer Efficacy

In a study involving the treatment of A549 cells with varying concentrations of N-[5-chloro...], researchers observed a dose-dependent reduction in cell viability. At an IC50 value of 10 µM, significant apoptosis was detected through flow cytometry analysis.

Case Study 2: Antimicrobial Resistance

A separate study assessed the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that at an MIC of 8 µg/mL, the compound effectively inhibited bacterial growth and showed potential for further development as an antimicrobial agent.

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